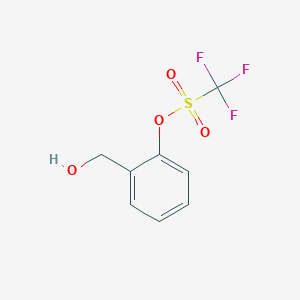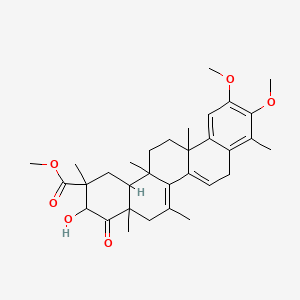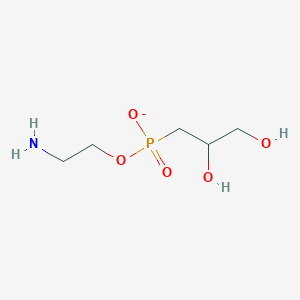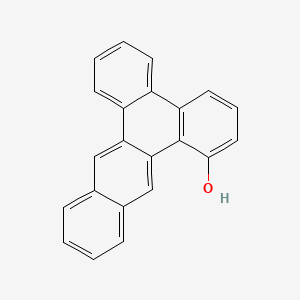![molecular formula C15H17N3 B14304518 Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- CAS No. 123797-28-4](/img/structure/B14304518.png)
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- is a chemical compound with a complex structure that includes both aromatic and hydrazone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- typically involves the reaction of a ketone with a hydrazine derivative. The process generally includes the following steps:
Formation of the Ketone Intermediate: The starting material, [5-methyl-2-(methylamino)phenyl]phenylmethanone, is synthesized through a Friedel-Crafts acylation reaction.
Hydrazone Formation: The ketone intermediate is then reacted with hydrazine hydrate under acidic conditions to form the hydrazone derivative. The reaction is typically carried out in an ethanol solvent at a temperature of around 60-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the original ketone.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: An organic compound with stimulant properties.
N,N-Dimethylethanamine: A tertiary amine with similar structural features.
Uniqueness
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- is unique due to its combination of aromatic and hydrazone functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
123797-28-4 |
|---|---|
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
N,4-dimethyl-2-(C-phenylcarbonohydrazonoyl)aniline |
InChI |
InChI=1S/C15H17N3/c1-11-8-9-14(17-2)13(10-11)15(18-16)12-6-4-3-5-7-12/h3-10,17H,16H2,1-2H3 |
Clave InChI |
VYKDFHWJEHLYTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC)C(=NN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)

![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)




